BenchChemオンラインストアへようこそ!

methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate

Medicinal chemistry Physicochemical property optimization Lead compound diversification

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate (CAS 936075-87-5) is a heterobifunctional aromatic ester building block combining a methyl ester with a 1H-tetrazol-1-yl moiety substituted at the 3-position of a 2-methyl-substituted benzene ring (molecular formula C10H10N4O2, molecular weight 218.21 g/mol). The tetrazole ring serves as a metabolically stable bioisostere of carboxylic acid and amide functional groups, while the ortho-methyl group introduces steric constraint around the tetrazole moiety.

Molecular Formula C10H10N4O2
Molecular Weight 218.216
CAS No. 936075-87-5
Cat. No. B2519048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate
CAS936075-87-5
Molecular FormulaC10H10N4O2
Molecular Weight218.216
Structural Identifiers
SMILESCC1=C(C=CC=C1N2C=NN=N2)C(=O)OC
InChIInChI=1S/C10H10N4O2/c1-7-8(10(15)16-2)4-3-5-9(7)14-6-11-12-13-14/h3-6H,1-2H3
InChIKeyNKCVGEMHBBJPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Methyl-3-(1H-tetrazol-1-yl)benzoate (CAS 936075-87-5): A Sterically Defined Tetrazole-Ester Building Block for Medicinal Chemistry Procurement


Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate (CAS 936075-87-5) is a heterobifunctional aromatic ester building block combining a methyl ester with a 1H-tetrazol-1-yl moiety substituted at the 3-position of a 2-methyl-substituted benzene ring (molecular formula C10H10N4O2, molecular weight 218.21 g/mol) . The tetrazole ring serves as a metabolically stable bioisostere of carboxylic acid and amide functional groups, while the ortho-methyl group introduces steric constraint around the tetrazole moiety [1]. This compound belongs to the broader class of tetrazole-containing benzoate esters, which have attracted interest in pharmaceutical and agrochemical research for their potential antimicrobial, antifungal, and kinase-modulating properties [2].

Why 2-Methyl-3-(tetrazol-1-yl)benzoate Scaffolds Cannot Be Interchanged: Steric, Electronic, and Physicochemical Differentiation


Although several N1-tetrazolyl-benzoate methyl esters are commercially available (e.g., methyl 3-(1H-tetrazol-1-yl)benzoate [CAS 309279-57-0], methyl 4-(1H-tetrazol-1-yl)benzoate [CAS 351995-88-5]), the 2-methyl substituent in methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate fundamentally alters the three-dimensional environment around the tetrazole ring. This ortho-methyl group restricts rotational freedom of the tetrazole ring, potentially enforcing a preferred dihedral angle between the tetrazole and phenyl planes, which can translate into different target binding poses, altered pharmacokinetic properties, and distinct synthetic reactivity compared to non-methylated or para-substituted analogs . Computational and crystallographic studies on tetrazole-containing biphenyl systems have demonstrated that ortho-substituents influence the conformational equilibrium of the Ar–tetrazole bond and the electron density at the tetrazole nitrogen atoms, affecting both biological target recognition and chemical reactivity [1]. Generic substitution without accounting for these steric and electronic differences can lead to loss of target affinity, altered selectivity profiles, and failed synthetic transformations.

Quantitative Comparative Evidence for Methyl 2-Methyl-3-(1H-tetrazol-1-yl)benzoate vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. Non-Methylated Regioisomers

The 2-methyl substituent increases the molecular weight (MW) of methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate by 14 Da compared to its non-methylated regioisomer methyl 3-(1H-tetrazol-1-yl)benzoate (218.21 vs. 204.19 g/mol) . This incremental increase in MW and the associated gain in lipophilicity, estimated at approximately +0.5 logP units (based on the methylene fragment contribution), provides a tunable handle for modulating passive membrane permeability and non-specific protein binding in hit-to-lead optimization campaigns without altering the core tetrazole pharmacophore [1]. While both compounds retain the same hydrogen bond donor/acceptor counts, the steric shielding of the tetrazole ring by the ortho-methyl group can reduce metabolic N-glucuronidation rates, a property established for ortho-substituted tetrazole analogs but not yet quantified specifically for this compound [1].

Medicinal chemistry Physicochemical property optimization Lead compound diversification

Fraction of sp3 Carbons (Fsp3) Comparison: Synthetic Accessibility and Molecular Complexity

The Fsp3 (fraction of sp3-hybridized carbons) value reported by Fluorochem for methyl 4-(1H-tetrazol-1-yl)benzoate is 0.111, reflecting only the methoxy carbon in a predominantly planar aromatic scaffold . Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate incorporates an additional sp3 carbon (the benzylic methyl group), yielding an Fsp3 of approximately 0.20 (2 sp3 carbons out of 10 total carbons). This near-doubling of Fsp3 is associated with improved aqueous solubility, reduced crystal packing enthalpy, and lower melting points in structurally related series, potentially facilitating formulation and handling. However, experimental solubility and melting point data for this specific compound remain unavailable from vendor datasheets .

Molecular complexity Synthetic tractability Drug-likeness

Steric Constraint Around the Tetrazole Ring: Differentiation from 4-Position and Non-Methylated Analogs

The ortho-methyl group in methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate introduces steric hindrance that restricts the rotational freedom of the tetrazole ring about the C–N bond connecting it to the phenyl ring. In contrast, methyl 4-(1H-tetrazol-1-yl)benzoate has an unhindered para-substituted tetrazole with free rotation, and methyl 3-(1H-tetrazol-1-yl)benzoate has a meta-substituted tetrazole with only one ortho-hydrogen . Crystallographic data on 2-methyl-3-(tetrazol-1-yl)aniline (CAS 750599-22-5, the aniline analog) shows a melting point of 124–126 °C, indicating strong intermolecular interactions in the solid state that are influenced by the ortho-methyl group [1]. This steric constraint can be leveraged in structure-based drug design to pre-organize the tetrazole ring for specific hydrogen-bonding interactions with target proteins and to reduce off-target binding to proteins that require a co-planar tetrazole-phenyl geometry.

Conformational restriction Target selectivity Structure-based drug design

Methyl Ester vs. Ethyl Ester: Synthetic Handle Reactivity and Deprotection Selectivity

The methyl ester in the target compound offers distinct advantages over the corresponding ethyl ester analog (ethyl 4-(1H-tetrazol-1-yl)benzoate, CAS 357159-60-5) in terms of deprotection kinetics and reagent compatibility. Methyl esters generally undergo saponification approximately 2–5 times faster than ethyl esters under standard basic conditions (NaOH/MeOH/H2O) due to reduced steric hindrance at the carbonyl carbon . Ethyl 4-(1H-tetrazol-1-yl)benzoate has a reported melting point of approximately 100–105 °C, while melting point data for methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate is not publicly available, precluding direct solid-state property comparison . The methyl ester also provides a smaller steric footprint for subsequent amidation or transesterification reactions, which is advantageous when the tetrazole-bearing scaffold is destined for late-stage diversification in parallel synthesis libraries.

Synthetic chemistry Protecting group strategy Building block versatility

Tetrazole Regioisomerism: N1 vs. N2 Substitution – Differential Electrostatic Potential and Biological Recognition

The target compound features a 1H-tetrazol-1-yl (N1-substituted) regioisomer. N1-substituted tetrazoles exhibit a different electrostatic potential surface compared to N2-substituted (2H-tetrazol-2-yl) isomers, with the N1 isomer generally having a more localized negative charge density on the N4 nitrogen atom [1]. Studies on tetrazole-containing antifungal agents have demonstrated that N1 vs. N2 regioisomers can exhibit divergent PD50 values in in vivo models. For example, a patent describing tetrazol-1-yl and tetrazol-2-yl isomers as antifungal agents reports that the PD50 values after 48 hours in mice infected with Candida albicans differ between the two regioisomers [2]. While specific biological data for methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate have not been published, the N1 substitution pattern is fixed in this compound, and procurement of the correct regioisomer is critical for biological assay reproducibility.

Regioisomerism Electrostatic potential Target engagement

Tetrazole as Carboxylic Acid Bioisostere: Quantitative pKa and Metabolic Stability Advantage

The tetrazole ring in the target compound functions as a bioisostere of the carboxylic acid group, with a pKa of approximately 4.5–4.9 for the tetrazole N–H (when present as the free acid) compared to approximately 4.2–4.5 for benzoic acid derivatives [1]. The methyl ester in methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate masks the tetrazole N–H as a prodrug or protected intermediate; upon ester hydrolysis, the resulting 2-methyl-3-(1H-tetrazol-1-yl)benzoic acid would present the tetrazole as an ionizable group with enhanced metabolic stability compared to the corresponding carboxylic acid, as tetrazoles are resistant to β-oxidation and glucuronidation pathways that commonly metabolize carboxylic acids [2]. The 2-methyl substituent further shields the tetrazole ring from metabolic enzymes, potentially extending the half-life of derived drug candidates. This class-level advantage is well-established in the literature but has not been experimentally quantified for this specific compound series.

Bioisosterism Pharmacokinetics pKa modulation

Recommended Application Scenarios for Methyl 2-Methyl-3-(1H-tetrazol-1-yl)benzoate Based on Structural Differentiation Evidence


Scaffold for Kinase Inhibitor Design Requiring Non-Planar ATP-Site Binding Conformations

The steric constraint imposed by the ortho-methyl group [Section 3, Evidence Items 1 and 3] makes methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate a strategic choice for designing kinase inhibitors that require a non-coplanar tetrazole-phenyl geometry for selective hinge-region binding. Published studies on related ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives demonstrate multi-target kinase inhibition (BTK, BRAF, FAK) with anti-metastatic activity [1]. The ortho-methyl scaffold offers greater conformational restriction potential compared to para-substituted analogs, which may translate to improved kinase selectivity profiles.

Diversity-Oriented Synthesis Library Core for Antifungal SAR Exploration

The N1-tetrazole regioisomerism [Section 3, Evidence Item 5] and the synthetic versatility of the methyl ester handle [Section 3, Evidence Item 4] position this compound as a useful core scaffold for generating diversity-oriented synthesis libraries targeting antifungal activity. Patent literature confirms that tetrazole regioisomers display divergent in vivo antifungal efficacy [2], and structural modifications on the tetrazole ring have been shown to enhance activity against resistant Candida strains including C. glabrata and C. krusei . The fixed N1-substitution pattern ensures library uniformity for SAR interpretation.

Prodrug Intermediate for Carboxylic Acid Bioisostere Replacement in Anti-Inflammatory Programs

The tetrazole-as-bioisostere advantage [Section 3, Evidence Item 6], combined with the methyl ester prodrug masking strategy, makes this compound suitable as a late-stage intermediate for developing metabolically stable analogs of carboxylic acid-containing anti-inflammatory leads. Ester hydrolysis yields the active 2-methyl-3-(1H-tetrazol-1-yl)benzoic acid, which is expected to resist Phase II glucuronidation that commonly limits the half-life of aryl carboxylic acid drugs [3]. The increased Fsp3 [Section 3, Evidence Item 2] may also improve aqueous solubility relative to fully planar analogs.

Co-Crystallography Probe for Studying Tetrazole-Protein Hydrogen Bonding Geometries

The unique combination of a fixed N1-tetrazole regioisomer with an ortho-methyl steric constraint [Section 3, Evidence Items 3 and 5] makes this compound a valuable probe molecule for co-crystallography studies aimed at elucidating preferred tetrazole-protein hydrogen bonding geometries. Crystallographic data on related 2-methyl-3-(tetrazol-1-yl)aniline (m.p. 124–126 °C) demonstrate that the ortho-methyl group influences solid-state packing and intermolecular interactions [4], providing a structural rationale for using this scaffold to explore how steric environment modulates tetrazole engagement with protein active sites.

Quote Request

Request a Quote for methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.